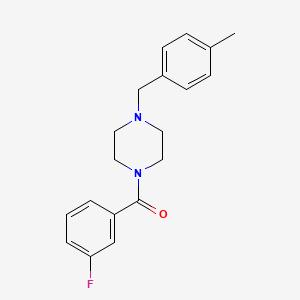
ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate varies depending on its application. In the field of medicinal chemistry, it has been reported to inhibit various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. Additionally, it has been reported to exhibit antioxidant activity, which can protect cells from oxidative stress.
In the field of agriculture, ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate has been reported to disrupt the normal physiological processes of pests and pathogens, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate vary depending on its application. In the field of medicinal chemistry, it has been reported to exhibit cytotoxicity against cancer cells and neuroprotective effects against amyloid-beta aggregates. Additionally, it has been reported to exhibit anti-inflammatory and analgesic effects.
In the field of agriculture, ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate has been reported to exhibit insecticidal and fungicidal effects against various pests and pathogens.
実験室実験の利点と制限
The advantages of using ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. Additionally, it can be easily synthesized using simple laboratory equipment.
The limitations of using ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound. Additionally, its potential applications in various fields of scientific research require further studies to confirm its efficacy and safety.
将来の方向性
For the research on ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate include the development of new derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to explore its potential applications in various fields of scientific research, such as medicine, agriculture, and material science. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic and agricultural applications. Finally, studies on the environmental impact of using this compound as a pesticide are needed to ensure its safety for the environment.
合成法
The synthesis of ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate involves the reaction between ethyl piperazine-1-carboxylate and thiosemicarbazide in the presence of acetic acid and acetic anhydride. The reaction takes place under reflux conditions, and the final product is obtained after purification using column chromatography. The yield of the product is around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has been reported to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has shown potential as a neuroprotective agent by inhibiting the formation of amyloid-beta aggregates, which are associated with Alzheimer's disease.
In the field of agriculture, ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate has been studied for its potential use as a pesticide. It has been reported to exhibit insecticidal and fungicidal activity against various pests and pathogens, making it a potential alternative to traditional chemical pesticides.
In the field of material science, ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate has been studied for its potential use as a building block for the synthesis of new materials. It has been reported to exhibit self-assembly behavior, which can be exploited for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
ethyl 4-(1,2,5-thiadiazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-2-17-10(16)14-5-3-13(4-6-14)9(15)8-7-11-18-12-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKGEWKAQYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,5-thiadiazol-3-ylcarbonyl)-1-piperazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)

![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)



![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)